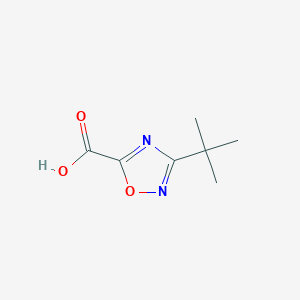
Methyl 3-bromo-2-chloro-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-bromo-2-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrClNO4 . It is a derivative of benzoic acid, which is halogenated and contains nitro groups .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-2-chloro-5-nitrobenzoate” consists of a benzoate core with bromo, chloro, and nitro substituents . The average mass of the molecule is 260.042 Da, and the monoisotopic mass is 258.947998 Da .Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-chloro-5-nitrobenzoate” has a density of 1.7±0.1 g/cm3, a boiling point of 326.0±22.0 °C at 760 mmHg, and a flash point of 151.0±22.3 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 3-bromo-2-chloro-5-nitrobenzoate serves as a crucial intermediate in various organic syntheses, demonstrating its versatility in the field of chemical research. Its reactivity under different conditions has been extensively studied to understand and exploit its potential in creating complex molecular structures. For instance, it has been involved in substitution reactions alongside benzo[b]thiophen derivatives, where detailed analysis of 1H NMR spectra supported the structural assignments of the reaction products (Cooper et al., 1970). Such reactions underline the compound's utility in synthesizing derivatives with potential applications in materials science and pharmacology.
Role in Synthesis of Agrochemicals and Pharmaceuticals
Significantly, methyl 3-bromo-2-chloro-5-nitrobenzoate has been used as a key precursor in the synthesis of complex molecules such as chlorantraniliprole, a widely used insecticide. The synthesis process showcases the compound's role in building molecular frameworks that are pivotal in developing agrochemicals aimed at enhancing crop protection (Chen Yi-fen et al., 2010). This underlines its importance in agricultural sciences, contributing to the formulation of products that secure food resources.
Genotoxic Impurity Analysis in Drug Development
In the pharmaceutical industry, the analysis of potential genotoxic impurities is critical to ensuring drug safety. Methyl 3-bromo-2-chloro-5-nitrobenzoate, among other related compounds, has been identified and quantified in lenalidomide, a therapeutic drug, highlighting the importance of such compounds in the assessment of pharmaceutical purity and safety (Gaddam et al., 2020). This demonstrates its role in improving the quality control processes of drug manufacturing, ensuring that medications are free from harmful impurities.
Material Science and Molecular Engineering
The study of molecular structures such as methyl 3-bromo-2-chloro-5-nitrobenzoate contributes significantly to material science, where the understanding of molecular properties like hyperpolarizability, HOMO-LUMO analysis, and NBO analysis provides insights into designing materials with specific electronic and optical properties (Kumar et al., 2014). These studies are fundamental in the development of novel materials for electronics, photonics, and nanotechnology applications, showcasing the broader impact of such chemical investigations.
Cytotoxicity and Medicinal Chemistry
Explorations into the cytotoxic properties of compounds derived from methyl 3-bromo-2-chloro-5-nitrobenzoate have revealed potential applications in the development of anticancer agents. For example, studies on silver(I) complexes show high cytotoxicity to carcinoma cells, indicating the compound's relevance in designing new therapeutic agents (Wang & Shi, 2011). Such research is vital in medicinal chemistry, where the creation of effective and selective anticancer drugs remains a significant challenge.
Wirkmechanismus
Target of Action
Methyl 3-bromo-2-chloro-5-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target therespiratory system .
Mode of Action
It’s known that bromine and chlorine atoms in organic compounds often participate innucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) replaces the halogen atom in the molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the reactivity of the molecule.
Biochemical Pathways
Similar compounds are known to undergonitration , conversion from the nitro group to an amine , and bromination . These reactions can lead to significant changes in the molecule, potentially affecting various biochemical pathways.
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEKOPWVTXSIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-chloro-5-nitrobenzoate | |
CAS RN |
1507488-40-5 |
Source


|
| Record name | methyl 3-bromo-2-chloro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943118.png)

![N-cyclohexyl-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943120.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)
![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)

